Methyl 2-aminocycloheptane-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-aminocycloheptane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)7-5-3-2-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |
InChI Key |
NLTUVNXVLWWVMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCCC1N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Aminocycloheptane 1 Carboxylate and Analogues
General Strategies for the Construction of Cycloalkane β-Amino Acid Ester Skeletons
The synthesis of cyclic β-amino acid esters, including the seven-membered ring of methyl 2-aminocycloheptane-1-carboxylate, relies on several foundational strategies. A prominent approach is the ring-closing metathesis (RCM) of acyclic precursors. This method offers a versatile pathway to 5-, 6-, and 7-membered cyclic β-amino esters starting from readily available amino acids like methionine, allylglycine, or serine, where the choice of the initial amino acid dictates the final ring size. nih.gov
Another key strategy involves the cyclization of linear precursors. For instance, intramolecular cyclization of ω-imino-esters, where the enolate of the ester attacks the imine, can generate the cyclic β-amino ester skeleton. nih.gov This method allows for the asymmetric synthesis of polycyclic β-lactams which can be subsequently converted to the desired cyclic β-amino esters. nih.gov
Cycloaddition reactions also serve as a powerful tool. The Diels-Alder reaction, for example, between a diene and an acrylic acid derivative can form a six-membered ring which can be a precursor to cyclic β-amino acids. unirioja.es While not directly forming a seven-membered ring, the principles can be adapted, and other cycloaddition variants can be employed for different ring sizes. Furthermore, the cleavage of bicyclic β-lactams, often synthesized via cycloaddition of chlorosulfonyl isocyanate to cycloalkenes, provides straightforward access to the corresponding cyclic β-amino esters. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Diastereoselective and Enantioselective Synthetic Approaches to this compound
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like this compound. Several advanced methodologies have been developed to this end.
Asymmetric Conjugate Addition Reactions
Asymmetric conjugate addition, or Michael addition, is a cornerstone for creating chiral β-amino esters. organic-chemistry.org This approach typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester. The stereoselectivity can be induced by using a chiral catalyst, a chiral nucleophile, or a chiral auxiliary attached to the electrophile.
One effective method involves the diastereoselective conjugate addition of a chiral lithium amide, such as lithium (S)-N-allyl-N-alpha-methylbenzylamide, to an α,β-unsaturated ester. Subsequent ring-closing metathesis of the resulting product can yield a variety of substituted cyclic β-amino esters with high diastereomeric excess. reading.ac.uk Palladium-catalyzed enantioselective conjugate addition of arylboronic acids to β-substituted cyclic enones has also been shown to be effective for constructing all-carbon quaternary stereocenters in 5-, 6-, and 7-membered rings with excellent enantioselectivity. nih.gov
| Catalyst/Reagent | Substrate | Product Ring Size | Yield | Stereoselectivity (ee/de) |
| Lithium (S)-N-allyl-N-α-methylbenzylamide | α,β-Unsaturated ester | 5, 6, 7 | High | High de |
| Pd(OCOCF₃)₂ / Chiral Ligand | β-Substituted cyclic enone | 5, 6, 7 | Good | Excellent ee |
| Thiourea Catalyst | α,β-Unsaturated imide | N/A (Acyclic) | High | High ee |
Kinetic and Parallel Kinetic Resolution Protocols for Cyclic Amino Ester Precursors
Kinetic resolution is a widely used technique to separate a racemic mixture of chiral molecules. acs.org This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. Dynamic kinetic resolution (DKR) is an even more powerful variant where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired single enantiomer. nih.gov
Ruthenium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) has been successfully applied to racemic β-amino-α-keto esters to produce enantioenriched anti-α-hydroxy-β-amino esters with high diastereoselectivity and enantioselectivity. nih.gov Similarly, chiral ruthenabicyclic complexes have been used for the DKR of racemic α-amino esters via hydrogenation to yield enantioenriched β-amino alcohols. acs.org These principles are applicable to cyclic precursors of this compound.
Enzymatic Resolution Processes for Cycloalkane Amino Esters
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amino esters due to their high stereoselectivity and mild reaction conditions. nih.gov The process typically involves the enantioselective hydrolysis of a racemic ester or the enantioselective acylation of a racemic amine. mdpi.commdpi.com
For cyclic β-amino esters, including seven-membered rings, Candida antarctica lipase (B570770) B (CAL-B) has been shown to be an effective biocatalyst. researchgate.net In one study, the racemic cis-β-amino ester of a seven-membered ring was resolved via N-acylation using ethyl acetate (B1210297) as the acyl donor, catalyzed by CAL-B, yielding the (1R,2S)-amino ester and the (1S,2R)-amide with high enantiomeric excess. Lipase from Burkholderia (or Pseudomonas) species is also commonly used for these transformations. mdpi.com
| Enzyme | Substrate | Resolution Method | Enantiomeric Excess (ee) |
| Candida antarctica Lipase B (CAL-B) | Racemic 7-membered alicyclic β-amino ester | Enantioselective N-acylation | >95% |
| Lipoprotein Lipase from Burkholderia sp. | Racemic α-sulfinyl ester | Enantioselective hydrolysis | >99% |
| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino ester | Enantioselective hydrolysis | ≥99% |
Chiral Auxiliary-Mediated Syntheses of Cycloalkane β-Amino Acid Esters
Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.
A general route for the asymmetric synthesis of cyclic β-amino acids involves the stereoselective Michael addition of chiral α-methylbenzylamine derivatives to α,β-unsaturated esters. thieme-connect.com The chiral amine acts as the auxiliary, directing the addition to form a specific diastereomer. Subsequent deprotection and cyclization steps yield the enantiomerically enriched cyclic β-amino acid. thieme-connect.com Another example involves the use of (R)-phenylethylamine as a chiral auxiliary in an asymmetric Strecker synthesis starting from 2-methylcyclobutanone to obtain chiral cyclobutane (B1203170) amino acids. unirioja.es
Domino and Multicomponent Reactions in the Synthesis of this compound Frameworks
Domino (or cascade) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials, minimizing waste and purification steps. acs.orgnih.gov
A domino synthetic strategy has been developed for highly functionalized carbocyclic β-enaminoesters via a Yb(OTf)₃-catalyzed ring-opening cyclization/decarboxylative tautomerization sequence. acs.org This reaction uses donor-acceptor cyclopropanes and substituted malononitriles to build the cyclic framework in excellent yields and as a single diastereomer. acs.org
Multicomponent reactions such as the Strecker and Bucherer-Bergs reactions are classic methods for synthesizing amino acids and can be adapted for more complex targets. nih.gov The Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene, can be used to construct nitrogen-containing six-membered rings, and similar principles can be envisioned for larger ring systems or different MCRs to build the cycloheptane (B1346806) framework.
Ring-Closing and Ring-Functionalization Strategies for Cycloheptane Systems
The construction of the cycloheptane framework and the subsequent or concurrent installation of functional groups are pivotal to the synthesis of this compound and its analogues. Various strategies have been developed to address the challenges associated with the formation of seven-membered rings.
One of the prominent methods for constructing seven-membered rings is through cycloaddition reactions. These reactions are powerful tools for forming cyclic systems with high levels of stereocontrol. Specifically, [5+2] cycloaddition reactions have gained attention for their utility in synthesizing complex natural products containing cycloheptane cores. These reactions are often followed by further transformations such as cyclocondensation and rearrangement to yield highly functionalized molecules.
Ring-closing metathesis (RCM) is another widely utilized strategy for the synthesis of unsaturated rings of various sizes, including seven-membered rings. wikipedia.org This method involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, typically ruthenium-based. The versatility of RCM allows for its application in the synthesis of a wide range of carbocyclic and heterocyclic systems. wikipedia.org
Functionalization of a pre-existing cycloheptane ring is an alternative approach. A notable strategy involves the remote C–H functionalization of cycloheptanes. For instance, a photocatalytic transannular ketone migration strategy can convert 1,1-disubstituted acylcycloheptanes into 1,4-disubstituted products. This method provides regioselective access to densely substituted seven-membered rings. acs.org
Conjugate addition reactions also serve as a valuable tool for functionalizing cycloheptane rings. The addition of nucleophiles, such as amines, to α,β-unsaturated cycloheptane derivatives can install the desired amino functionality. These reactions can be catalyzed and optimized to achieve high yields and stereoselectivity. masterorganicchemistry.comlibretexts.org
Rearrangement reactions of alicyclic carbocations represent another class of reactions for the synthesis and functionalization of cycloheptanes. For example, the Demjanov rearrangement, which involves the reaction of cycloalkylamines with nitrous acid, can lead to ring expansion or contraction, providing access to various ring sizes and substitution patterns. guidechem.com
A synthetic approach analogous to that used for an eight-membered ring system could be conceptually applied to the synthesis of the target molecule. This involves the formation of a bicyclic β-lactam from a cyclic diene, followed by ring-opening to generate a cycloheptene (B1346976) with amino and ester functionalities. Subsequent functionalization of the double bond, for instance through epoxidation and ring-opening, can introduce further substituents. beilstein-journals.org
The following table summarizes key aspects of these synthetic strategies.
| Strategy | Description | Key Features | Potential Application for Target Synthesis |
| [5+2] Cycloaddition | A pericyclic reaction involving a five-atom and a two-atom component to form a seven-membered ring. | Efficient for constructing complex polycyclic systems containing a cycloheptane ring. | Formation of a functionalized cycloheptane core that can be further elaborated to the target molecule. |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene to form a cyclic alkene. | Versatile for a wide range of ring sizes and tolerant of various functional groups. | Cyclization of a suitable acyclic precursor to form a cycloheptene derivative, followed by functionalization. |
| Remote C–H Functionalization | Activation and functionalization of C–H bonds at positions remote from an existing functional group. | Allows for the introduction of functional groups on an unactivated carbon of a pre-formed ring. | Introduction of a functional group handle at a specific position on a cycloheptane precursor. |
| Conjugate Addition | Addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. | A reliable method for introducing substituents at the β-position of an enone system. | Addition of an amine nucleophile to a cycloheptene carboxylate derivative to install the amino group. |
| Rearrangement Reactions | Reactions involving the migration of an atom or group within a molecule. | Can be used for ring expansion, ring contraction, and the formation of specific substitution patterns. | Potential for rearranging a precursor to form the desired cycloheptane skeleton. |
| Bicyclic Precursor Ring-Opening | Synthesis of a strained bicyclic system followed by cleavage of one of the rings. | Provides stereochemical control and access to functionalized monocyclic systems. | Formation of a bicyclo[5.1.0]octane or similar system, followed by ring-opening to yield a 2-aminocycloheptane-1-carboxylate derivative. |
Stereochemical Investigations of Methyl 2 Aminocycloheptane 1 Carboxylate
Control of Relative and Absolute Stereochemistry in Cycloheptane (B1346806) β-Amino Ester Synthesis
The synthesis of cycloheptane β-amino esters with defined stereochemistry requires sophisticated strategies to govern both the relative (cis/trans) and absolute (R/S) configuration of the two chiral centers. Methodologies developed for related cyclic systems, such as cyclohexane (B81311) and cyclooctane (B165968) analogues, provide a foundational understanding of the approaches applicable to cycloheptane rings.
Relative Stereochemistry (Cis/Trans Control): The relative orientation of the amino and ester groups is often established during the formation of the cyclic backbone. A common and effective strategy involves the use of bicyclic β-lactams as synthetic intermediates. mdpi.comnih.gov These lactams can be synthesized through cycloaddition reactions, and their rigid bicyclic structure locks the relative stereochemistry. Subsequent cleavage of the lactam ring with an alcohol, such as methanol, yields the corresponding cyclic β-amino ester. For instance, the acid-catalyzed methanolysis of a cis-fused bicyclic β-lactam will exclusively produce the cis-β-amino ester. beilstein-journals.org
Another approach involves the stereoselective reduction of a precursor like Methyl 2-oxocycloheptane-1-carboxylate. The reduction of the keto group to an amino group via reductive amination can be directed by the existing ester group or by selecting specific catalysts and reaction conditions to favor either the cis or trans isomer.
Absolute Stereochemistry (R/S Control): Controlling the absolute stereochemistry to obtain a single enantiomer is typically achieved through asymmetric synthesis or chiral resolution.
Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to induce enantioselectivity. For example, the conjugate addition of an amine nucleophile to an α,β-unsaturated cycloheptene (B1346976) carboxylate can be rendered enantioselective by employing a chiral catalyst. researchgate.net Similarly, asymmetric hydrogenation or reductive amination of prochiral precursors using chiral catalysts (e.g., those based on rhodium or ruthenium) is a powerful tool. nih.gov
Chiral Resolution: This classic method involves separating a racemic mixture of the final product or a key intermediate. Enzymatic resolution is a highly effective technique, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. nih.govgoogle.com For instance, a racemic bicyclic β-lactam intermediate can be resolved using a lipase (B570770), and the separated enantiomerically pure lactams can then be carried forward to produce the optically pure cis or trans β-amino esters. nih.gov Another resolution method is the formation of diastereomeric salts by reacting the racemic amino ester with a chiral acid (like tartaric acid), followed by separation of the diastereomers through crystallization. wikipedia.org
The table below summarizes key strategies for stereocontrol in the synthesis of cyclic β-amino esters.
| Strategy | Type of Control | Description | Key Intermediates/Reagents |
| Bicyclic Lactam Ring Opening | Relative (cis/trans) | The stereochemistry of a fused bicyclic lactam dictates the relative configuration of the resulting amino ester upon ring cleavage. mdpi.combeilstein-journals.org | Bicyclic β-lactams, HCl/Methanol |
| Stereoselective Reduction | Relative (cis/trans) | Reduction of a cyclic β-keto ester or a related precursor can be controlled to favor a specific diastereomer. | NaBH4, H2/Catalyst |
| Enzymatic Resolution | Absolute (R/S) | An enzyme selectively acylates or hydrolyzes one enantiomer in a racemic mixture, allowing for separation. nih.gov | Lipases, Racemic intermediates |
| Diastereomeric Salt Formation | Absolute (R/S) | A racemic amine is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. wikipedia.org | Tartaric acid, Brucine |
| Asymmetric Catalysis | Absolute (R/S) | A chiral catalyst guides a reaction (e.g., hydrogenation, conjugate addition) to produce predominantly one enantiomer. nih.gov | Chiral metal catalysts (Rh, Ru), Organocatalysts |
Methods for Determination of Stereoisomeric Purity
Once a stereoselective synthesis is performed, the stereoisomeric purity (i.e., the diastereomeric ratio and enantiomeric excess) of the product must be determined. Several analytical techniques are employed for this purpose. organic-chemistry.org
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using Chiral Stationary Phases (CSPs) are the most common and powerful methods for separating and quantifying enantiomers. nih.govresearchgate.net The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are particularly effective for resolving amino acid derivatives. researchgate.netsigmaaldrich.com
NMR Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their presence and ratio can be determined by converting them into diastereomers. This is achieved by reacting the amino ester with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl). The resulting diastereomeric amides will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric excess. thieme-connect.de Furthermore, high-field NMR spectroscopy, particularly 2D techniques like NOESY, is invaluable for determining the relative cis/trans stereochemistry of diastereomers by analyzing through-space proton-proton correlations. beilstein-journals.orgbeilstein-journals.org
Mass Spectrometry (MS): Chiral differentiation using mass spectrometry can be achieved by forming host-guest complexes with a chiral host molecule, such as a crown ether derivative or cyclodextrin. researchgate.net The differing stabilities of the diastereomeric complexes can be observed in the gas phase, allowing for enantiomeric distinction. researchgate.net
The following table compares the primary methods used for determining stereoisomeric purity.
| Method | Principle | Primary Application | Advantages | Limitations |
| Chiral HPLC/GC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). sigmaaldrich.com | Enantiomeric Excess (ee) | High accuracy, direct separation without derivatization, widely applicable. | Requires specialized and often expensive chiral columns. |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which have distinct NMR spectra. thieme-connect.de | Enantiomeric Excess (ee) | Does not require a chiral column; provides structural information. | Requires an optically pure derivatizing agent; potential for kinetic resolution. |
| 2D NMR (e.g., NOESY) | Analysis of nuclear Overhauser effects to determine spatial proximity of atoms. beilstein-journals.org | Relative Stereochemistry (cis/trans) | Provides unambiguous determination of relative configuration in the solution state. | Can be complex to interpret; requires sufficient sample quantity. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D atomic structure. beilstein-journals.org | Absolute and Relative Stereochemistry | Provides definitive proof of both absolute and relative stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |
Stereoisomers of Methyl 2-aminocycloheptane-1-carboxylate and Related Structures
This compound possesses two stereogenic centers at carbon 1 (attached to the carboxylate group) and carbon 2 (attached to the amino group). This results in a total of four possible stereoisomers, which exist as two pairs of enantiomers.
The two diastereomeric pairs are designated as cis and trans, based on the relative orientation of the amino and methoxycarbonyl groups on the cycloheptane ring.
Cis Isomers: The amino and methoxycarbonyl groups are on the same side of the ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.
Trans Isomers: The amino and methoxycarbonyl groups are on opposite sides of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.
The relationship between these stereoisomers is summarized in the table below.
| Isomer | Configuration | Relationship to (1R, 2S) | Relationship to (1S, 2R) | Relationship to (1R, 2R) | Relationship to (1S, 2S) |
| (1R, 2S) | cis | - | Enantiomer | Diastereomer | Diastereomer |
| (1S, 2R) | cis | Enantiomer | - | Diastereomer | Diastereomer |
| (1R, 2R) | trans | Diastereomer | Diastereomer | - | Enantiomer |
| (1S, 2S) | trans | Diastereomer | Diastereomer | Enantiomer | - |
The study of this compound is part of a broader interest in cyclic β-amino acids and their esters. Related structures that have been synthesized and investigated include hydroxylated derivatives of cycloheptane, cyclohexane, and cyclooctane β-amino esters. researchgate.netbeilstein-journals.org These related compounds, with additional functional groups, introduce more stereogenic centers and further increase the complexity and potential for creating diverse molecular scaffolds for applications in medicinal chemistry.
Conformational Analysis of Methyl 2 Aminocycloheptane 1 Carboxylate
Intrinsic Conformational Preferences of the Seven-Membered Ring System
The cycloheptane (B1346806) ring, the structural foundation of Methyl 2-aminocycloheptane-1-carboxylate, is a classic example of a flexible carbocycle that avoids a planar conformation to minimize ring strain. libretexts.org Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several conformers, primarily belonging to two families: the chair and the boat. libretexts.org These families are not singular structures but rather collections of interconverting forms.
To alleviate the angle and eclipsing strains that would be present in a planar structure, cycloheptane puckers. msu.edu The most stable conformations are the twist-chair and the twist-boat. The twist-chair conformation is generally considered the global energy minimum. libretexts.org A study of cycloheptane and several of its heterocyclic analogues using B3LYP, CCD, CCSD, and QCISD methods confirmed that twist-chair conformers are consistently lower in energy than their corresponding chair and boat forms. researchgate.net
The interconversion between these conformers is rapid, with relatively low energy barriers. For instance, the activation energy required to interconvert various monosubstituted cycloheptane conformations is only about 3 kcal/mol for the twist-chair. libretexts.org The energy landscape of cycloheptane is often described as a pseudorotation pathway, where the ring can move from one conformation to another with minimal energy expenditure. smu.edu This inherent flexibility is a defining characteristic of the seven-membered ring system.
Table 1: Key Conformations of the Cycloheptane Ring
| Conformation Family | Specific Conformer | Relative Stability | Key Features |
| Chair | Twist-Chair | Most Stable (Global Minimum) | Minimizes both angle and torsional strain. libretexts.org |
| Chair | Less Stable | Suffers from eclipsing interactions. libretexts.org | |
| Boat | Twist-Boat | Higher in energy than Twist-Chair | A local energy minimum on the conformational landscape. |
| Boat | Least Stable | Significant steric and torsional strain. msu.edu |
Influence of Amino and Carboxylate Ester Substituents on Cycloheptane Conformation
The introduction of substituents onto the cycloheptane ring, such as the amino and methyl carboxylate groups in this compound, significantly complicates the conformational analysis. The general principle observed in substituted cyclohexanes, where bulky substituents preferentially occupy equatorial positions to minimize steric hindrance, also applies to cycloheptane, albeit in a more complex manner due to the ring's flexibility. msu.edulibretexts.org
The steric and electronic effects of the amino and carboxylate ester groups dictate their preferred orientation. The size of these substituents will create steric strain if they are forced into crowded axial-like positions. libretexts.org For instance, in cyclohexane derivatives, an axial substituent experiences destabilizing 1,3-diaxial interactions. wikipedia.org While the geometry of cycloheptane is different, analogous transannular steric interactions will disfavor certain conformations. msu.edu
Theoretical and Computational Approaches to Conformational Landscapes
Given the complexity and dynamic nature of the cycloheptane ring system, theoretical and computational methods are indispensable tools for elucidating the conformational landscape of molecules like this compound. These methods allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.
Ab Initio and Density Functional Theory (DFT) Calculations for this compound Analogues
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate molecular structures and energies. smu.edu Ab initio calculations are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods calculate the electron density to determine the energy of a system. researchgate.net
These methods have been successfully applied to study the conformational preferences of various seven-membered rings. For example, DFT calculations have been used to analyze the conformations of cycloheptanone and cycloheptanethione, revealing a broad potential well around the twist-chair conformation. researchgate.net In a study of ε-caprolactone, a seven-membered ring containing an ester group, quantum chemical calculations were used to identify the most stable chair and twist-boat conformers. smu.edu DFT has also been employed to investigate the conformational preferences of β-amino acids with a seven-membered ring constraint, demonstrating its utility for systems containing both amino and carboxylic acid functionalities. acs.org
For analogues of this compound, these calculations can provide detailed information on the relative stabilities of different stereoisomers and their conformers. By optimizing the geometry of various possible structures, it is possible to identify the lowest energy conformations and quantify the energy differences between them. DFT calculations can also elucidate the role of intramolecular interactions, such as hydrogen bonding, in stabilizing particular arrangements. rsc.org
Table 2: Application of Quantum Mechanical Methods in Conformational Analysis of Seven-Membered Rings
| Method | Application Example | Key Findings | Reference |
| DFT (B3LYP) | Conformational analysis of cycloheptanone and cycloheptanethione. | Characterized a broad potential well around the twist-chair conformation. | researchgate.net |
| Ab Initio (MP2, CCSD(T)) | Investigation of ε-caprolactone conformers. | Identified the most stable chair and a higher energy twist-boat conformer. | smu.edu |
| DFT | Study of β-amino acids with a cycloheptane ring. | Elucidated the preferred conformations of nontraditional helices. | acs.org |
Molecular Mechanics and Molecular Dynamics Simulations of Cyclic Amino Esters
Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques that offer a less computationally intensive approach to studying large and flexible molecules. nih.gov MM methods use a classical mechanical force field to calculate the potential energy of a molecule as a function of its geometry. mdpi.com MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the system. youtube.com
MD simulations are particularly well-suited for exploring the conformational space of flexible molecules like this compound. By simulating the molecule's motion at a given temperature, it is possible to observe transitions between different conformations and to determine the relative populations of various conformational states. This approach has been used to study the solution structures of cyclic peptides, which often exhibit significant conformational flexibility. nih.gov
For cyclic amino esters, MD simulations can be used to explore the full range of accessible conformations in different solvent environments. This is crucial as the solvent can have a significant impact on the conformational equilibrium. The simulations can reveal the most populated conformational families and the pathways for interconversion between them. The results from MD simulations can be combined with experimental data, such as NMR spectroscopy, to provide a comprehensive picture of the molecule's behavior in solution. A study on a cyclopentane arginine analogue utilized MD simulations to explore the relative stability of different molecular assemblies. researchgate.net
Spectroscopic Characterization Methodologies for Methyl 2 Aminocycloheptane 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of Methyl 2-aminocycloheptane-1-carboxylate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while two-dimensional (2D) techniques establish connectivity and spatial relationships.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The protons on the cycloheptane (B1346806) ring would appear as a complex series of multiplets in the aliphatic region (approximately 1.2-2.5 ppm). The proton attached to the carbon bearing the amino group (C2-H) and the proton on the carbon with the ester group (C1-H) would likely resonate further downfield due to the influence of the electron-withdrawing substituents. The protons of the primary amine (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The methyl protons (-OCH₃) of the ester group would be readily identifiable as a sharp singlet around 3.7 ppm. mnstate.edureddit.com The relative integration of these signals would correspond to the number of protons in each environment (e.g., 3H for the methyl group).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is characteristically deshielded and would appear significantly downfield, typically in the 170-180 ppm range. princeton.edulibretexts.org The carbons attached to the nitrogen (C2) and the ester group (C1) would also be downfield compared to the other ring carbons. The methyl carbon of the ester will have a characteristic shift around 50-55 ppm. The remaining five methylene (-CH₂-) carbons of the cycloheptane ring would produce signals in the aliphatic region of the spectrum.
2D NMR Techniques: Advanced NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the structural assignment. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity through the cycloheptane ring. An HMBC spectrum would reveal correlations between protons and carbons separated by two or three bonds, definitively linking the methyl protons to the ester carbonyl carbon and confirming the positions of the amino and carboxylate groups on the ring. princeton.edu
The stereochemistry of the substituents (cis or trans) significantly influences the chemical shifts and coupling constants of the protons on C1 and C2, allowing for stereochemical assignment through detailed analysis of the NMR data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOCH₃ | ~3.7 (singlet) | ~52 |
| C=O | - | ~175 |
| C1-H | ~2.5-3.0 (multiplet) | ~50-55 |
| C2-H | ~2.8-3.3 (multiplet) | ~55-60 |
| Cycloheptane -CH₂- | ~1.2-2.2 (complex multiplets) | ~25-40 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. The primary amine (-NH₂) would exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org A strong, sharp absorption band corresponding to the C=O stretch of the ester group would be prominent around 1730-1750 cm⁻¹. researchgate.netlibretexts.org The C-O single bond stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the cycloheptane ring and methyl group would be observed just below 3000 cm⁻¹. libretexts.org
Raman Spectroscopy: While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. nih.gov The Raman spectrum would also detect the C=O stretch, although it may be weaker than in the IR spectrum. The C-C bond stretching within the cycloheptane ring would produce characteristic signals in the 800-1200 cm⁻¹ region, providing information about the carbocyclic skeleton. researchgate.net The symmetric C-H stretching and bending modes would also be visible. researchgate.net The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. researchgate.netrsc.org
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) | IR |
| Alkane (C-H) | C-H Stretch | 2850-3000 | IR, Raman |
| Ester (C=O) | C=O Stretch | 1730-1750 | IR, Raman |
| Ester (C-O) | C-O Stretch | 1000-1300 | IR |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₇NO₂), the monoisotopic mass is 171.12593 Da. uni.lu
Using a soft ionization technique like Electrospray Ionization (ESI), the compound would primarily be observed as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 172.1332. uni.luuni.lu Adducts with sodium [M+Na]⁺ (m/z ≈ 194.1151) or potassium [M+K]⁺ (m/z ≈ 210.0891) may also be detected. uni.lu High-resolution mass spectrometry (HRMS) would allow for the precise mass determination of these ions, which can be used to confirm the elemental formula of the compound.
Under harsher ionization conditions, such as Electron Ionization (EI), or through tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation patterns would emerge. Common fragmentation pathways for this molecule would include the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 140, or the loss of the entire methoxycarbonyl group (-•COOCH₃). Cleavage of the cycloheptane ring would also produce a series of smaller fragment ions, providing further structural evidence. libretexts.org
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₉H₁₈NO₂]⁺ | 172.13321 |
| [M+Na]⁺ | [C₉H₁₇NNaO₂]⁺ | 194.11515 |
| [M+K]⁺ | [C₉H₁₇KNO₂]⁺ | 210.08909 |
| [M+NH₄]⁺ | [C₉H₂₁N₂O₂]⁺ | 189.15975 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. If a single crystal of suitable quality can be grown, this technique can provide unambiguous information about bond lengths, bond angles, and torsional angles. mdpi.com
For this compound, a crystallographic analysis would confirm the connectivity and identify the conformation of the seven-membered ring, which is known to be flexible. Most importantly, it would establish the relative stereochemistry of the amino and ester substituents, confirming whether they are in a cis or trans relationship.
Furthermore, for a chiral, enantiomerically pure sample, X-ray crystallography using anomalous dispersion can determine the absolute configuration of the stereocenters (e.g., distinguishing (1R, 2S) from (1S, 2R)). researchgate.net The analysis also reveals details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine and ester groups, which dictate the crystal packing.
Circular Dichroism Spectroscopy for Chiral Compounds
This compound possesses at least two chiral centers (C1 and C2), making it a chiral molecule. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly useful for distinguishing between enantiomers and studying stereochemical features.
The CD spectrum of a single enantiomer of this compound would show positive or negative peaks (known as Cotton effects) in the regions where its chromophores absorb light. The ester carbonyl group (n→π* transition) is a chromophore that would likely produce a CD signal in the UV region. The two enantiomers of a given diastereomer (e.g., (1R, 2S) vs. (1S, 2R)) would produce mirror-image CD spectra. This property allows CD spectroscopy to be used for determining the enantiomeric excess or confirming the absolute configuration of a sample by comparing its experimental spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations.
Chemical Derivatization and Transformations of Methyl 2 Aminocycloheptane 1 Carboxylate
Synthesis of Amide and Peptide Analogues
The primary amine of methyl 2-aminocycloheptane-1-carboxylate is readily available for acylation reactions to form amide bonds. This transformation is fundamental in the synthesis of peptide analogues, where the cycloheptane (B1346806) ring introduces a constrained conformational element into the peptide backbone.
Standard peptide coupling protocols can be employed for the formation of these amide bonds. The reaction typically involves the activation of a carboxylic acid with a coupling reagent, followed by the nucleophilic attack of the amino group of this compound. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.comuni-kiel.de Phosphonium salts like PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. peptide.comglobalresearchonline.net
A general reaction scheme for the synthesis of an N-acyl derivative is as follows: this compound + R-COOH + Coupling Reagent → Methyl 2-(N-acyl-amino)cycloheptane-1-carboxylate
The choice of coupling reagent and reaction conditions can be tailored based on the specific carboxylic acid being coupled and the desired purity of the final product. For instance, the use of PyAOP is particularly effective for coupling N-methyl amino acids. peptide.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Byproducts | Key Features |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive, but DCU is poorly soluble. peptide.comuni-kiel.de |
| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | DIU is more soluble than DCU, facilitating purification. peptide.com |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide (HMPA) related byproducts | Efficient, but byproducts can be hazardous. bachem.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Tetramethylurea | Highly efficient, especially for sterically hindered couplings. uni-kiel.de |
Incorporation into Foldameric Structures and Other Constrained Molecular Scaffolds
Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking natural biopolymers like proteins. nih.gov Cyclic β-amino acids are valuable building blocks in the design of foldamers as they introduce conformational rigidity. While much research has focused on five- and six-membered rings, the seven-membered ring of 2-aminocycloheptane-1-carboxylic acid offers a unique conformational preference that can be exploited in the design of novel foldameric structures. acs.org
The incorporation of this compound derivatives into peptide chains can induce specific turns and helical structures. The cycloheptane ring restricts the rotational freedom around the N-Cα and Cα-C bonds, leading to more predictable folding patterns. This strategy is employed to create short, constrained peptides that can mimic the bioactivity of larger proteins, for example, in the development of HIV-1 entry inhibitors. nih.gov
The synthesis of such foldamers typically involves the sequential coupling of the cyclic amino acid monomers, often on a solid support (Solid-Phase Peptide Synthesis - SPPS). This allows for the efficient construction of longer oligomers with defined sequences.
Modifications of the Amino and Carboxylate Ester Functionalities
Beyond amide bond formation, both the amino and carboxylate ester groups of this compound can be chemically modified to yield a variety of derivatives.
Modifications of the Amino Group:
The primary amino group can undergo various reactions besides acylation:
N-Alkylation: Introduction of alkyl groups on the nitrogen atom can be achieved through reductive amination or by reaction with alkyl halides. N-methylation, for instance, is known to increase the lipophilicity and metabolic stability of peptides. monash.edu
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents.
Modifications of the Carboxylate Ester Group:
The methyl ester functionality can be transformed into other functional groups:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-aminocycloheptane-1-carboxylic acid. mnstate.eduorganic-chemistry.org This carboxylic acid can then be coupled to other amines or alcohols using standard coupling procedures.
Reduction: The ester can be reduced to a primary alcohol, yielding (2-aminocycloheptyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. masterorganicchemistry.combyjus.comlibretexts.orgresearchgate.netyoutube.com The resulting amino alcohol is a valuable chiral building block for further synthetic elaborations.
Amidation: Direct reaction of the ester with an amine can form an amide, although this often requires harsh conditions or specific catalysts.
Table 2: Potential Chemical Transformations of this compound
| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |
| Amino | N-Acylation | Carboxylic acid, Coupling reagent (e.g., HATU, PyBOP) | Amide |
| Amino | N-Alkylation | Alkyl halide, Base or Reductive amination with an aldehyde/ketone | Secondary or Tertiary Amine |
| Carboxylate Ester | Hydrolysis | Aqueous acid or base (e.g., HCl, NaOH) | Carboxylic Acid |
| Carboxylate Ester | Reduction | Lithium aluminum hydride (LiAlH4) | Primary Alcohol |
Application of Methyl 2 Aminocycloheptane 1 Carboxylate As a Synthetic Building Block
Utility in the Construction of Diverse Organic Molecules
The dual functionality of methyl 2-aminocycloheptane-1-carboxylate serves as a cornerstone for its utility in synthesizing a wide array of organic molecules. The amine and ester groups can undergo a variety of chemical transformations, either independently or in concert, to build intricate structures.
The primary amine is a potent nucleophile, readily participating in reactions such as N-alkylation, N-acylation, and reductive amination. This allows for the attachment of various substituents, extending the molecular framework. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents like DCC or HBTU. libretexts.orgorganic-chemistry.org Alternatively, the ester can be reduced to an alcohol or react with organometallic reagents to generate ketones or tertiary alcohols.
This versatility enables its use in building diverse molecular classes. For instance, it can serve as a foundational unit for the synthesis of:
Peptidomimetics: By incorporating the cycloheptane (B1346806) ring, novel peptide structures with altered conformational properties can be created.
Heterocyclic Compounds: Intramolecular reactions between the amine and the ester (or a derivative thereof) can lead to the formation of bicyclic lactams, which are important structural motifs in many biologically active compounds. beilstein-journals.orgbeilstein-journals.org
Complex Ligands: The amine and ester functionalities can be used as handles to attach the cycloheptane scaffold to metal centers or larger organic frameworks for applications in catalysis or materials science.
The table below summarizes the key reactive sites and their potential transformations, highlighting the compound's role as a versatile building block. enamine.netresearchgate.net
| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |
| Amine (-NH2) | N-Acylation | Acyl chlorides, Anhydrides | Amide |
| N-Alkylation | Alkyl halides | Secondary/Tertiary Amine | |
| Reductive Amination | Aldehydes/Ketones, NaBH3CN | Secondary/Tertiary Amine | |
| Ester (-COOCH3) | Hydrolysis | LiOH, NaOH | Carboxylic Acid |
| Amidation | Amines, Heat or Coupling Agents | Amide | |
| Reduction | LiAlH4, DIBAL-H | Primary Alcohol | |
| Grignard Reaction | R-MgBr | Tertiary Alcohol |
Role as a Precursor for Conformationally Restricted Scaffolds
In fields like medicinal chemistry and drug discovery, controlling the three-dimensional shape of a molecule is crucial for its biological activity. unirioja.es The incorporation of cyclic structures is a common strategy to reduce the conformational flexibility of a molecule, thereby locking it into a specific bioactive conformation. The seven-membered ring of this compound makes it an excellent precursor for creating such conformationally restricted scaffolds.
Unlike smaller rings (e.g., cyclopropane, cyclobutane) which are rigid, or six-membered rings which have well-defined chair/boat conformations, the cycloheptane ring is significantly more flexible. However, when incorporated into a larger structure, such as a bicyclic system or a macrocycle, it can impose significant and unique conformational constraints. unirioja.es
The synthesis of bicyclic lactams, for example, can be achieved through intramolecular cyclization. This process fixes the relative orientation of the substituents on the ring, leading to a rigid scaffold with a well-defined three-dimensional geometry. Such scaffolds are highly sought after as they can mimic the secondary structures of peptides (e.g., β-turns) or serve as rigid cores for presenting functional groups in a precise spatial arrangement for optimal interaction with biological targets. beilstein-journals.org The use of cyclic amino acids to build constrained skeletons is a key strategy in modern organic synthesis. unirioja.esunirioja.es
Contribution to the Design and Synthesis of Advanced Chemical Entities
The development of advanced chemical entities, including new pharmaceuticals and functional materials, relies on the availability of unique and versatile building blocks that enable the exploration of novel chemical space. enamine.net this compound contributes to this endeavor by providing a scaffold that combines a semi-flexible seven-membered ring with versatile functional handles.
Its application facilitates the principles of "design and synthesis" in several ways:
Molecular Diversity: The amine and ester groups can be functionalized with a wide range of chemical moieties, allowing for the rapid generation of libraries of related compounds. nih.gov This diversity is essential in screening for new drugs or materials with desired properties. nih.gov
Scaffold Hopping: In drug design, replacing a known core structure (e.g., a benzene (B151609) ring) with a novel scaffold like the aminocycloheptane system can lead to compounds with improved properties, such as better metabolic stability, higher potency, or a different side-effect profile.
Access to Complex Architectures: The compound serves as a starting point for multi-step syntheses of complex natural products or other intricate molecular targets. Its inherent structure can significantly simplify the synthetic route to molecules containing a seven-membered ring.
The strategic use of building blocks like this compound is integral to the creation of sophisticated molecules designed for specific functions, from potent enzyme inhibitors to novel organic materials. researchgate.net
Future Research Trajectories in Methyl 2 Aminocycloheptane 1 Carboxylate Chemistry
Advancements in Green and Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability is driving a paradigm shift in synthetic chemistry, moving away from traditional methods that often rely on hazardous reagents and generate significant waste. chemistryjournals.net Future research on the synthesis of Methyl 2-aminocycloheptane-1-carboxylate and its analogs will prioritize the development of environmentally benign and efficient processes.
Key areas of advancement are expected to include:
Biocatalysis : The use of enzymes as natural catalysts offers high specificity under mild reaction conditions, reducing byproducts and energy consumption. chemistryjournals.net Researchers may explore enzymes like lipases for esterification steps or amine dehydrogenases (AmDH) coupled with alcohol dehydrogenases (ADH) to synthesize the amino group from less complex precursors, a process that generates water as the sole byproduct. chemistryjournals.netmanchester.ac.uk
Alternative Solvents and Energy Sources : Investigations will likely move towards replacing volatile organic solvents with greener alternatives, such as supercritical carbon dioxide. chemistryjournals.net Furthermore, energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times, and solvent-free "grindstone chemistry" (mechanochemistry), offer promising avenues for reducing the environmental footprint of the synthesis. chemistryjournals.netijcmas.com
Catalytic Approaches : There is a strong emphasis on replacing stoichiometric reagents with catalytic ones. chemistryjournals.net This includes the use of natural or biosourced "ecocatalysts," such as those derived from metal-accumulating plants, which have shown efficacy in reactions like epoxidation and oxidation, potentially adaptable for functionalizing the cycloheptane (B1346806) ring. researchgate.netmdpi.com The development of catalyst-free, multi-component reactions in water also represents a highly atom-economical and green approach. researchgate.net
| Strategy | Principle | Potential Application for Synthesis | Reference |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipases, dehydrogenases) for high specificity and mild reaction conditions. | Enzymatic resolution of stereoisomers; direct amination of precursors. | chemistryjournals.netmanchester.ac.uk |
| Mechanochemistry | Solvent-free reactions by grinding solid reagents together. | One-pot synthesis of functionalized cycloheptane derivatives from solid precursors. | ijcmas.com |
| Ecocatalysis | Utilization of catalysts derived from natural, biosourced materials. | Catalytic oxidation or functionalization of the cycloheptane ring using environmentally benign catalysts. | researchgate.netmdpi.com |
| Microwave-Assisted Synthesis | Using microwave radiation to rapidly heat reactions, reducing time and energy. | Acceleration of key bond-forming reactions in the synthetic pathway. | chemistryjournals.net |
Integration of High-Throughput Spectroscopic and Computational Techniques
To accelerate the discovery and optimization of derivatives of this compound, future research will increasingly rely on the integration of high-throughput and in silico methods. These technologies enable the rapid analysis of compounds and the prediction of their properties, significantly reducing the time and resources required for experimental work.
High-Throughput Screening (HTS) : HTS allows for the rapid testing of large chemical libraries for biological activity. enamine.net Future work could involve the synthesis of a library of derivatives based on the this compound scaffold, followed by HTS to identify compounds that inhibit specific enzymes or modulate protein-protein interactions. nih.govnih.gov Nanoscale, automated synthesis and screening platforms can further accelerate this process, minimizing waste and cost. nih.gov
Advanced Spectroscopic Analysis : While standard techniques are crucial, future research will benefit from coupling synthesis with advanced analytical methods. For instance, techniques like Surface Plasmon Resonance (SPR) can be used in screening to directly measure target-binding parameters. enamine.net
Computational Chemistry : In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties. researchgate.net DFT calculations can be used to determine the stable conformations of the flexible cycloheptane ring, predict NMR and IR spectra to aid in structural confirmation, and model reaction pathways to understand mechanism and regioselectivity. researchgate.netbeilstein-journals.orgmdpi.commdpi.com This predictive power can guide experimental design, for example, by identifying the most likely sites for electrophilic or nucleophilic attack on the molecule. mdpi.com
| Technique | Principle | Application in Future Research | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for a specific activity. | Screening derivative libraries to discover new biologically active molecules. | enamine.netnih.gov |
| Density Functional Theory (DFT) | Quantum mechanical modeling to predict electronic structure and properties of molecules. | Predicting geometry, spectroscopic data (NMR, IR), and reaction mechanisms; guiding synthetic efforts. | researchgate.netmdpi.commdpi.com |
| Automated Nanoscale Synthesis | Miniaturized and automated chemical synthesis, often on a well-plate format. | Rapidly generating a diverse library of derivatives for immediate HTS. | nih.gov |
| Surface Plasmon Resonance (SPR) | A biophysical technique for real-time detection of molecular interactions. | Validating hits from HTS by quantifying binding affinity to protein targets. | enamine.net |
Exploration of Novel Reaction Pathways and Derivatization Strategies
Expanding the chemical utility of this compound requires the development of novel methods to functionalize its core structure. The cycloheptane ring presents unique challenges and opportunities for selective modification compared to more common five- and six-membered rings.
Remote C–H Functionalization : A significant goal is to selectively introduce functional groups at positions on the cycloheptane ring distant from the existing amine and carboxylate groups. One promising strategy involves a "ketone group migration" approach, where an acyl group is first installed and then used to direct functionalization to remote C-H bonds through a series of radical-mediated steps. acs.org This would allow for the synthesis of 1,4-disubstituted and other complex substitution patterns that are otherwise difficult to access. acs.org
Ring Transformations : Research may also explore reactions that alter the ring structure itself. This could include ring-opening reactions, inspired by work on strained three- and four-membered rings, to generate linear, functionalized molecules. epfl.chrsc.org Conversely, ring-expansion or annulation reactions could be developed to build more complex polycyclic systems from the cycloheptane template. benthamscience.com
Derivatization for Drug Discovery : The amino and carboxylate groups serve as convenient handles for derivatization to create libraries of new compounds for biological screening. psu.edu The primary amine can be converted into a wide range of amides, sulfonamides, or carbamates. The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form amides, or with alcohols to form different esters, significantly expanding the accessible chemical diversity. researchgate.netmdpi.com
| Approach | Description | Synthetic Goal | Reference |
|---|---|---|---|
| Remote C–H Functionalization | Selective activation and modification of C-H bonds at positions far from existing functional groups. | Creation of novel substitution patterns (e.g., 1,4- or 1,5-disubstituted cycloheptanes). | acs.org |
| α-Functionalization | Introduction of functional groups at the carbon atom adjacent to a carbonyl or carboxylate group. | Synthesis of derivatives with modified reactivity and stereochemistry at a key position. | benthamscience.com |
| Ring-Opening/Expansion | Reactions that cleave the cycloheptane ring to form acyclic products or expand it to a larger ring system. | Access to different molecular scaffolds and architectures. | epfl.chbenthamscience.com |
| Amine/Carboxylate Derivatization | Modification of the existing amino and ester groups to form amides, sulfonamides, esters, etc. | Generation of diverse chemical libraries for screening and structure-activity relationship studies. | psu.eduresearchgate.net |
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-aminocycloheptane-1-carboxylate, and how can its purity be validated?
Methodological Answer:
Synthesis typically involves cycloheptane ring formation followed by carboxylation and amination. Key steps include:
- Cycloheptane Precursor : Cycloheptene derivatives (e.g., via ring-closing metathesis) can be functionalized with a carboxylate group.
- Amination : Selective introduction of the amine group at the 2-position using protecting-group strategies (e.g., Boc protection) to avoid side reactions.
- Esterification : Methyl ester formation via acid-catalyzed methanolysis.
Validation : - Purity : HPLC with UV detection (λ = 210–260 nm) to assess impurities.
- Structural Confirmation : Single-crystal X-ray diffraction using programs like SHELXL or ORTEP-3 for visualization .
- Spectroscopy : / NMR to confirm regiochemistry and functional groups.
Basic: How can the conformational flexibility of the cycloheptane ring in this compound be experimentally analyzed?
Methodological Answer:
The seven-membered ring exhibits multiple puckered conformers. Experimental approaches include:
- X-ray Crystallography : Refinement via WinGX to determine bond angles and torsional parameters.
- Cremer-Pople Puckering Parameters : Quantitative analysis of ring puckering using crystallographic coordinates . For cycloheptane, the out-of-plane displacement vector () and phase angles () are calculated to classify chair, boat, or twist-boat conformers.
- Dynamic NMR : Variable-temperature NMR to study ring-flipping kinetics and energy barriers.
Advanced: How do computational methods (e.g., DFT) resolve discrepancies between experimental and predicted spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational averaging, or basis-set limitations. A systematic workflow includes:
- Geometry Optimization : Use density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set to model ground-state conformers .
- Vibrational Frequency Analysis : Compare computed IR/Raman spectra with experimental data to identify misassigned peaks.
- NMR Prediction : GIAO (Gauge-Independent Atomic Orbital) method with solvent models (e.g., PCM) to improve chemical shift accuracy.
- Energy Barriers : Intrinsic reaction coordinate (IRC) calculations to map conformational interconversion pathways.
Advanced: What strategies mitigate steric hindrance during functionalization of the cycloheptane ring in this compound?
Methodological Answer:
Steric hindrance at the 1- and 2-positions complicates derivatization. Approaches include:
- Directed C-H Activation : Use transition-metal catalysts (e.g., Pd or Rh) with directing groups (e.g., amides) to achieve site-selective modifications.
- Protecting Groups : Temporarily block the amine (e.g., with Fmoc) to prevent unwanted nucleophilic side reactions.
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity under controlled thermal conditions.
- Retrosynthetic Analysis : Prioritize late-stage introduction of bulky substituents to minimize steric clashes .
Advanced: How can researchers design assays to evaluate the biological activity of this compound while ensuring safety?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays with positive/negative controls (e.g., staurosporine for kinases).
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy.
- Safety Protocols :
Advanced: What crystallographic software tools are optimal for resolving disorder in the cycloheptane ring during structure refinement?
Methodological Answer:
- SHELXL : Apply PART and SUMP commands to model disordered atoms with occupancy refinement .
- PLATON : Use the SQUEEZE function to exclude solvent molecules contributing to diffuse density.
- OLEX2 : Visualize residual density maps to identify misplaced atoms or alternative conformers .
Advanced: How does the amino group’s electronic environment influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Resonance Effects : The amine’s lone pair delocalizes into the carbonyl, reducing electrophilicity at the ester carbon.
- Steric Effects : Cycloheptane ring puckering (quantified via Cremer-Pople parameters ) may shield the reaction site.
- Kinetic Studies : Monitor reaction progress (e.g., with NMR using fluorinated substrates) to compare activation energies under varying conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
